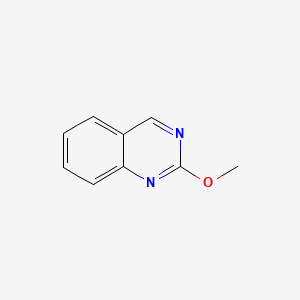

2-Methoxyquinazoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H8N2O |

|---|---|

Molecular Weight |

160.17 g/mol |

IUPAC Name |

2-methoxyquinazoline |

InChI |

InChI=1S/C9H8N2O/c1-12-9-10-6-7-4-2-3-5-8(7)11-9/h2-6H,1H3 |

InChI Key |

BWYJJZBRYSADRP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC2=CC=CC=C2C=N1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Methoxyquinazoline

De Novo Synthesis of 2-Methoxyquinazoline and its Precursors

The de novo synthesis of this compound involves the initial construction of the core quinazoline (B50416) ring system, followed by the introduction of the methoxy (B1213986) group at the C2 position. researchgate.netpixorize.comnih.govnih.gov This approach allows for the strategic placement of substituents on the heterocyclic framework.

Ring Formation Strategies for the Quinazoline Core

The construction of the quinazoline ring, a fusion of a benzene (B151609) and a pyrimidine (B1678525) ring, can be achieved through various synthetic routes. mdpi.com Traditional methods often involve the condensation of anthranilic acid derivatives with a one-carbon source. For instance, the Niementowski reaction utilizes the fusion of anthranilic acid and formamide (B127407) at high temperatures to produce 4-(3H)-quinazolinone. mdpi.com Another classical approach, the Morgan technique, involves refluxing 2-acetamidobenzoic acid with an aromatic amine in the presence of a catalyst like phosphorous trichloride. mdpi.com

More contemporary methods focus on improving efficiency and substrate scope. Transition metal-catalyzed reactions, such as those employing palladium or iron, have been developed for the synthesis of quinazoline derivatives. mdpi.comresearchgate.net For example, a microwave-assisted reaction of a nitrobenzamide derivative with iodobenzene, catalyzed by palladium chloride and iron pentacarbonyl, yields 2-phenyl-4(3H)-quinazolinone. mdpi.com Copper-catalyzed cascade reactions of (2-aminophenyl)methanols with aldehydes also provide a convenient route to 2-substituted quinazolines. organic-chemistry.org Furthermore, metal-free approaches, such as iodine-catalyzed oxidative C(sp³)-H amination, offer an environmentally benign alternative. organic-chemistry.org

Several strategies for quinazoline ring synthesis are summarized below:

| Starting Materials | Reagents/Catalyst | Product Type | Reference |

| Anthranilic acid, Formamide | Heat | 4-(3H)-Quinazolinone | mdpi.com |

| 2-Acetamidobenzoic acid, Aromatic amine | PCl₃, Toluene, Reflux | 2-Methyl-3-phenylquinazolin-4(3H)-one | mdpi.com |

| (2-Aminophenyl)methanols, Aldehydes | Cu(NO₃)₂·6H₂O, NH₄Cl | 2-Substituted quinazolines | organic-chemistry.org |

| 2-Aminobenzaldehydes, Benzylamines | I₂, O₂ (air) | 2-Arylquinazolines | researchgate.net |

| 2-Aminoaryl ketones, Aldehydes, NH₄OAc | H₂O₂ | 2,4-Disubstituted quinazolines | researchgate.net |

Introduction of the Methoxy Moiety at the C2 Position

The introduction of the methoxy group at the C2 position is typically achieved through nucleophilic substitution of a suitable leaving group, most commonly a halogen, on a pre-formed quinazoline ring. A common precursor is 2-chloroquinazoline (B1345744), which can be readily synthesized from the corresponding quinazolinone by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SOCl₂). francis-press.com

The 2-chloroquinazoline is then subjected to methoxylation using sodium methoxide (B1231860) in methanol. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the methoxide ion attacks the electron-deficient C2 position of the quinazoline ring, leading to the displacement of the chloride ion and the formation of this compound.

In some instances, the synthesis starts from 2,4-dichloroquinazoline (B46505). Due to the higher reactivity of the C4 position towards nucleophiles, selective methoxylation at C2 can be challenging. stackexchange.comkuleuven.be However, by carefully controlling the reaction conditions or by employing a protecting group strategy at the C4 position, the methoxy group can be selectively introduced at C2. nih.gov For example, recent studies have shown that in 2-chloro-4-sulfonylquinazolines, the sulfonyl group at C4 can direct the regioselective substitution at the C2 position. nih.govnih.gov

Synthesis of Halogenated Methoxyquinazoline Intermediates

Halogenated methoxyquinazoline intermediates are valuable precursors for further functionalization through cross-coupling reactions or additional nucleophilic substitutions. The synthesis of these intermediates generally involves either halogenating a methoxyquinazoline derivative or introducing the methoxy group onto a halogenated quinazoline core. nih.gov

For instance, 6-bromo-4-methoxyquinazoline (B1507298) is commonly synthesized from 6-bromo-4-chloroquinazoline. The synthesis begins with the formation of 6-bromoquinazolin-4(3H)-one from 4-bromoaniline. This intermediate is then chlorinated using POCl₃ to give 6-bromo-4-chloroquinazoline. Subsequent reaction with sodium methoxide furnishes the desired 6-bromo-4-methoxyquinazoline. This stepwise approach allows for the regioselective placement of both the halogen and the methoxy group.

| Precursor | Reagents | Product | Reference |

| 6-Bromoquinazolin-4(3H)-one | POCl₃ | 6-Bromo-4-chloroquinazoline | |

| 6-Bromo-4-chloroquinazoline | NaOMe, MeOH | 6-Bromo-4-methoxyquinazoline |

Eco-friendly and Atom-Efficient Routes to Quinazoline Derivatives

In recent years, there has been a significant shift towards the development of green and sustainable methods for the synthesis of quinazoline derivatives. ekb.eg These approaches aim to minimize waste, avoid hazardous reagents and solvents, and improve energy efficiency.

One strategy involves the use of nanocatalysts, which offer high surface area and increased catalytic activity, thereby reducing the required amount of catalyst and improving selectivity. ekb.eg Another approach is the utilization of alternative energy sources like microwave irradiation, which can significantly reduce reaction times. nih.gov

Atom-efficient reactions, such as one-pot multi-component reactions, are also gaining prominence. researchgate.netasianpubs.org These reactions combine several synthetic steps into a single operation, reducing the need for intermediate purification and minimizing solvent usage. For example, a metal-free, three-component reaction of 2-aminoaryl ketones, aldehydes, and ammonium (B1175870) acetate (B1210297) using hydrogen peroxide as a green oxidant has been developed for the synthesis of 2,4-substituted quinazolines. researchgate.net Similarly, manganese(I)-catalyzed acceptorless dehydrogenative coupling reactions provide an atom-economical route to quinazolines. nih.gov

Functionalization and Derivatization Approaches

The functionalization of the this compound core is crucial for tuning its properties for various applications. Nucleophilic substitution reactions are a primary method for introducing diverse functionalities.

Nucleophilic Substitution Reactions at C2 and C4 Positions

The C2 and C4 positions of the quinazoline ring are electrophilic and thus susceptible to nucleophilic attack. The reactivity of these positions is influenced by the nature of the leaving group and the substituents on the ring. In di-substituted quinazolines, such as 2,4-dichloroquinazoline, the C4 position is generally more reactive towards nucleophiles than the C2 position. stackexchange.comkuleuven.be This regioselectivity is attributed to the electronic effects of the nitrogen atoms in the pyrimidine ring.

This differential reactivity allows for the sequential and selective introduction of different nucleophiles. For example, treatment of 2,4-dichloroquinazoline with a nucleophile under mild conditions will preferentially substitute the chlorine at C4. stackexchange.com A subsequent reaction under harsher conditions can then be used to substitute the chlorine at the C2 position. stackexchange.com

In the context of this compound derivatives, if a leaving group is present at the C4 position (e.g., 4-chloro-2-methoxyquinazoline), it can be readily displaced by various nucleophiles such as amines, thiols, and alkoxides. This allows for the synthesis of a wide array of 2-methoxy-4-substituted quinazolines. While the methoxy group at C2 is less reactive than a halogen, it can also be displaced by strong nucleophiles under forcing conditions, although this is less common. Recent research has demonstrated that in 2-chloro-4-sulfonylquinazolines, a unique "sulfonyl group dance" can occur, where an azide (B81097) nucleophile first displaces the sulfonyl group at C4, and the resulting intermediate facilitates the replacement of the chloride at C2. nih.govnih.gov

The table below summarizes the general reactivity pattern for nucleophilic substitution on the quinazoline core:

| Position | Relative Reactivity | Common Leaving Groups | Common Nucleophiles |

| C4 | High | -Cl, -Br, -SO₂R | Amines, Alkoxides, Thiols |

| C2 | Moderate | -Cl, -Br, -SO₂R | Amines, Alkoxides, Thiols |

Displacement of Halogens with Oxygen Nucleophiles

A primary route to this compound involves the nucleophilic displacement of a halogen atom, typically chlorine, from the 2-position of a quinazoline ring. This reaction is a classic example of nucleophilic aromatic substitution (SNAr). The starting material, 2-chloroquinazoline, is readily prepared from the corresponding quinazolinone by treatment with reagents like phosphorus oxychloride (POCl3). arkat-usa.orgmdpi.com

The displacement reaction is typically carried out by treating 2-chloroquinazoline with sodium methoxide in methanol. The methoxide ion, a potent oxygen nucleophile, attacks the electron-deficient C2 position of the quinazoline ring, leading to the formation of this compound. The reactivity of the C2-chloro substituent towards nucleophilic attack is enhanced by the presence of the ring nitrogen atoms.

The general reaction is as follows: 2-Chloroquinazoline + NaOCH3 → this compound + NaCl

This method is efficient and provides good yields of the desired product. The same principle can be applied to introduce other alkoxy groups by using the corresponding sodium alkoxide.

Reactions with Nitrogen and Sulfur Nucleophiles

While the methoxy group at the C2 position is generally a poor leaving group compared to halogens, under certain conditions, it can be displaced by strong nucleophiles. Reactions with nitrogen and sulfur nucleophiles allow for the introduction of diverse functionalities at the C2 position, further expanding the synthetic utility of this compound.

For instance, treatment of this compound with various amines can lead to the formation of 2-aminoquinazoline (B112073) derivatives. chim.it These reactions often require more forcing conditions, such as higher temperatures or the use of a catalyst, compared to the displacement of a halogen. Similarly, sulfur nucleophiles, like thiols in the presence of a base, can displace the methoxy group to yield 2-thioether-substituted quinazolines.

These displacement reactions are crucial for the synthesis of a variety of biologically active quinazoline derivatives. The ability to introduce nitrogen and sulfur-containing moieties at the C2 position is particularly important in medicinal chemistry.

Electrophilic Aromatic Substitution on the Benzene Ring of the Quinazoline System

Electrophilic aromatic substitution (EAS) on the benzene ring of the quinazoline system allows for the introduction of various substituents, thereby modifying the electronic and steric properties of the molecule. The position of substitution is directed by the existing substituents on the ring. In the case of this compound, the fused pyrimidine ring acts as a deactivating group, making the benzene ring less reactive towards electrophiles than benzene itself. However, the methoxy group at C2 can influence the regioselectivity of the substitution.

A common example of an EAS reaction is nitration. clockss.orgnih.gov Treatment of a quinazoline derivative with a mixture of nitric acid and sulfuric acid introduces a nitro group onto the benzene ring. masterorganicchemistry.com The conditions for these reactions must be carefully controlled to achieve the desired substitution pattern and avoid unwanted side reactions. The general mechanism involves the attack of the aromatic ring on the electrophile, forming a resonance-stabilized carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.comwikipedia.orglibretexts.org

Lithiation and Side-Chain Alkylation at the C2-Alkyl Position

While this compound itself does not have a C2-alkyl group, this section is relevant to derivatives where the methoxy group has been replaced by an alkyl group, such as a methyl group. The methyl group at the C2 position of the quinazoline ring is acidic and can be deprotonated by a strong base, such as lithium diisopropylamide (LDA), to form a lithiated species. cardiff.ac.uk This process is known as lateral lithiation. cardiff.ac.uk

The resulting carbanion is a powerful nucleophile and can react with various electrophiles, such as alkyl halides, to introduce a side-chain at the C2-methyl position. cardiff.ac.uk This methodology provides a route to more complex 2-alkylquinazoline derivatives. For example, the reaction of 2-methylquinazoline (B3150966) with LDA followed by treatment with an alkyl halide (R-X) would yield a 2-ethylquinazoline (B1230282) or a higher alkyl derivative. This strategy is a valuable tool for the elaboration of the C2-substituent. ekb.eg

Cross-Coupling Reactions for C-C Bond Formation (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. organic-chemistry.org While the methoxy group itself is not typically a leaving group in these reactions, 2-haloquinazolines are excellent substrates. For instance, a 2-chloro or 2-bromoquinazoline (B1527885) can be coupled with a boronic acid in the presence of a palladium catalyst and a base to form a 2-aryl or 2-vinylquinazoline. organic-chemistry.org

Although this compound is not directly used as a substrate in these reactions, the cross-coupling of haloquinazolines is a key method for synthesizing precursors that can then be converted to this compound derivatives. For example, a 2-aryl-4-chloroquinazoline can be synthesized via a Suzuki coupling, and the chloro group can subsequently be displaced by a methoxy group. The reactivity of halogens in these couplings generally follows the order I > Br > Cl. mdpi.com

Exploration of Tautomerism-Driven Functionalization (e.g., Lactam-Lactim)

Lactam-lactim tautomerism is a characteristic feature of quinazolinone systems, which are precursors to this compound. nih.govvulcanchem.comvulcanchem.com In this equilibrium, the proton can reside on the nitrogen atom (lactam form) or the oxygen atom (lactim form). nih.gov The predominant tautomer can be influenced by factors such as the solvent polarity. nih.gov

This tautomerism can be exploited for functionalization. For example, O-alkylation of the lactim tautomer of a quinazolin-4(3H)-one with a reagent like ethyl chloroacetate (B1199739) can lead to the formation of a 4-alkoxyquinazoline derivative. scielo.org.mx While this compound itself does not exhibit this tautomerism, the synthesis of its precursors is heavily reliant on understanding and controlling this phenomenon. The lactam form can undergo N-alkylation, while the lactim form allows for O-alkylation. scielo.org.mx

C-H Activation and Direct Functionalization Strategies

Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of heterocyclic compounds, including quinazolines. chim.itfrontiersin.org This approach avoids the need for pre-functionalized starting materials, such as haloquinazolines. Transition metal catalysts, often based on rhodium, palladium, or copper, can facilitate the direct coupling of a C-H bond in the quinazoline ring with various reaction partners. chim.itmdpi.com

For the quinazoline scaffold, C-H activation can occur at different positions depending on the directing group and reaction conditions. While direct C-H functionalization of this compound itself is a developing area, related quinazoline derivatives have been successfully functionalized using this methodology. For example, rhodium-catalyzed C-H activation of a quinazoline derivative can lead to the formation of annulated products. chim.it These strategies offer a more efficient and environmentally friendly alternative to traditional cross-coupling methods. nih.gov

Process Chemistry and Scalability Considerations

The transition from laboratory-scale synthesis to large-scale industrial production presents a unique set of challenges, including reaction control, purification, and waste management. acs.org A robust and scalable process is paramount for the commercial viability of this compound.

Another key intermediate, 2-chloroquinazoline, is often prepared from the corresponding quinazolin-4(3H)-one. The chlorination step, typically using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), can be fraught with challenges on a large scale, including the formation of impurities that are difficult to separate. jst.go.jp In the synthesis of a complex quinazoline-based clinical candidate, the use of POCl₃ was found to be superior to SOCl₂ as it minimized the formation of impurities. nih.gov This optimization of the chlorinating agent is a key consideration for ensuring the quality of the 2-chloroquinazoline intermediate and, consequently, the final this compound product.

The following table summarizes the optimization of the synthesis of a quinazolinone intermediate, a crucial precursor for many quinazoline derivatives.

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | Neat | 120 | 24 | Low | researchgate.net |

| 2 | DMSO | 120 | 24 | Low | researchgate.net |

| 3 | Ethanol | Reflux | 48 | >90 | researchgate.net |

Table 1: Optimization of the synthesis of a quinazolinone intermediate from 2-amino-4-fluorobenzoic acid and formamidine (B1211174) acetate. researchgate.net

Telescoping, or one-pot synthesis, is a process intensification strategy where sequential reaction steps are carried out in a single reactor without the isolation and purification of intermediates. nih.govrsc.org This approach offers significant advantages in terms of reduced processing time, lower solvent consumption, and decreased waste generation, all of which are critical for scalable and sustainable chemical manufacturing. nih.govrsc.org

The development of efficient catalytic systems is at the forefront of modern organic synthesis, offering pathways to milder reaction conditions, higher selectivity, and improved sustainability. For quinazoline synthesis, the combination of ionic liquids (ILs) and organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has emerged as a powerful catalytic system, particularly for the synthesis of quinazolinones from 2-aminobenzonitriles and carbon dioxide. mdpi.com

Ionic liquids, with their low vapor pressure, high thermal stability, and tunable properties, can act as both solvents and catalysts. mdpi.com In the synthesis of quinazolinones, a binary catalytic system of DBU and an ionic liquid such as 1-butyl-3-methylimidazolium acetate ([Bmim][OAc]) has been shown to be highly effective. mdpi.com The reaction proceeds under mild conditions (e.g., 60 °C, 0.1 MPa CO₂) and provides good to excellent yields of the corresponding quinazolinones. mdpi.com

The catalytic cycle is believed to involve the activation of the 2-aminobenzonitrile (B23959) by the acetate anion of the ionic liquid via hydrogen bonding, while DBU activates CO₂ to form a carbamate (B1207046) intermediate. The subsequent nucleophilic attack and cyclization lead to the quinazolinone product. The efficiency of this catalytic system is demonstrated by the high yields obtained for a variety of substituted 2-aminobenzonitriles. mdpi.com For example, a substrate with an electron-donating methoxy group afforded the corresponding 7-methoxyquinazoline-2,4(1H,3H)-dione in a high yield of 95%, indicating that such groups can enhance the reactivity of the substrate.

The following table illustrates the effectiveness of various DBU/IL catalytic systems in the synthesis of quinazolinone from 2-aminobenzonitrile and CO₂.

| Entry | Catalyst System | Yield (%) | Reference |

| 1 | DBU | 61 | |

| 2 | NaOH/[Bmim][OAc] | 83 | |

| 3 | DBU/[Bmim][OAc] | 91 | |

| 4 | DBN/[Bmim][OAc] | 89 |

Table 2: Comparison of different catalytic systems for the synthesis of quinazolinone.

The reusability of the catalytic system is another significant advantage for industrial applications. It has been demonstrated that the DBU/[Bmim][OAc] system can be reused at least five times without a significant loss in catalytic activity, further enhancing the green credentials and cost-effectiveness of the process. While this specific example leads to quinazolinones, the principles of using DBU and ionic liquids for the activation of substrates and reagents are broadly applicable to the synthesis of other quinazoline derivatives, including this compound.

Structure Reactivity Relationships and Mechanistic Investigations

Influence of the Methoxy (B1213986) Group on Quinazoline (B50416) Core Reactivity and Electronic Properties

The introduction of a methoxy group at the 2-position of the quinazoline ring system significantly modulates its electronic properties and chemical reactivity. The methoxy group, recognized as an electron-donating group, can increase the electron density on the quinazoline core. nih.gov This electronic enrichment, however, can have opposing effects depending on the nature of the chemical transformation.

In the context of nucleophilic aromatic substitution (SNAr), a common reaction for heterocyclic compounds, the reactivity of the quinazoline core is influenced by the electronic nature of its substituents. Generally, electron-withdrawing groups enhance the rate of SNAr reactions by stabilizing the negatively charged intermediate (Meisenheimer complex). pressbooks.pubbyjus.comtestbook.com Conversely, the presence of an electron-donating methoxy group can decrease the reactivity of the quinazoline ring toward nucleophilic attack. mdpi.com For instance, in 2,4-dichloroquinazoline (B46505), the carbon at the 4-position is more susceptible to nucleophilic attack than the carbon at the 2-position. du.edu.egmdpi.com This inherent reactivity difference is further influenced by substituents. A methoxy group at the 2-position would further deactivate this position towards nucleophilic substitution, while also influencing the reactivity at the 4-position through resonance and inductive effects.

The position of the methoxy group on the quinazoline core is a critical determinant of its effect. For example, methoxy groups at positions 6 and 7 are common in VEGFR2 inhibitors and are known to increase the electronic density of the ring through an electron-donating effect. nih.govmdpi.com An 8-methoxy group, on the other hand, has been noted to enhance solubility and bioavailability. vulcanchem.com Therefore, the placement of the methoxy group at the 2-position provides a unique electronic signature compared to substitutions at other positions.

Stereoelectronic Effects of Substituents on Quinazoline Derivatives

Stereoelectronic effects, the interplay of steric and electronic factors, are crucial in determining the conformation, stability, and reactivity of quinazoline derivatives. The methoxy group at the 2-position of a quinazoline ring, for instance, can exert significant stereoelectronic influence on the molecule's properties and interactions.

The orientation of the methoxy group relative to the quinazoline ring is governed by a balance of steric hindrance and electronic stabilization. The methyl group of the methoxy substituent can rotate, and the preferred conformation will be the one that minimizes steric clashes with adjacent atoms while maximizing favorable electronic interactions, such as resonance. Computational studies on related systems, like 2-phenyl-quinazolin-4(3H)-ones, have suggested that the stereoelectronic impact of substituents can be significant enough to prevent the formation of a planar ring structure under certain conditions. researchgate.net

In a broader context, the substitution pattern on the quinazoline framework has been shown to be sensitive to both steric and stereoelectronic factors, which in turn affects chiral recognition. nih.gov For example, in the case of imidazo-[1,5-b]-quinazoline-1,5-dione derivatives, the substituent pattern on the phenyl ring attached to the quinazolone framework influences enantioselectivity. nih.gov This indicates that even substituents not directly on the quinazoline core can have a profound stereoelectronic impact that is transmitted through the molecular framework.

The table below summarizes the influence of different substituent types on the properties of quinazoline derivatives, drawing from observations on related compounds.

| Substituent Type | Position | Observed Effect |

| Electron-donating (e.g., Methoxy) | 2, 6, 7 | Increases electron density on the ring. nih.govmdpi.com |

| Electron-withdrawing (e.g., Halides) | 6, 7 | Increases reactivity of the ring towards certain reactions. mdpi.com |

| Bulky groups | 2 | Can enhance biological activity through steric effects. frontiersin.org |

| Flexible groups (e.g., Methyl) | - | Can increase conformational flexibility, potentially improving target binding. |

Mechanistic Elucidation of Key Reactions Involving 2-Methoxyquinazoline

The mechanistic pathways of reactions involving this compound are largely governed by the electronic nature of the quinazoline core and the influence of the methoxy group. One of the most pertinent reactions for this class of compounds is nucleophilic aromatic substitution (SNAr).

The SNAr mechanism typically proceeds via a two-step addition-elimination sequence. pressbooks.pub In the first step, a nucleophile attacks the electron-deficient carbon atom bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, slower step, the leaving group is expelled, and the aromaticity of the ring is restored. The presence of electron-withdrawing groups on the aromatic ring is known to accelerate this reaction by stabilizing the negative charge of the intermediate. pressbooks.pubbyjus.com

For a 2-substituted quinazoline, nucleophilic attack can potentially occur at both the C2 and C4 positions. However, studies on related 2,4-disubstituted quinazolines have shown that the C4 position is generally more reactive towards nucleophiles. du.edu.egmdpi.com The presence of a methoxy group at the C2 position would further deactivate this position towards nucleophilic attack due to its electron-donating nature.

Mechanistic studies on related quinazoline derivatives have provided insights that can be extrapolated to this compound. For example, the synthesis of 2-arylquinazolin-4-hydrazines from 2-aryl-4-chloroquinazolines involves a nucleophilic substitution of the chlorine atom by hydrazine. acs.org Similarly, this compound can be synthesized from 2-chloroquinazoline (B1345744) through a nucleophilic substitution reaction with sodium methoxide (B1231860). du.edu.eg

Another important mechanistic aspect is the potential for tautomeric equilibria, which can influence reactivity. For instance, the azidoazomethine-tetrazole tautomerism has been exploited in the synthesis of various quinazoline derivatives. rsc.orgchim.it While this compound itself does not exhibit this specific tautomerism, the principle that tautomeric forms can exhibit different reactivity profiles is a key consideration in quinazoline chemistry.

Some key mechanistic features relevant to this compound are summarized in the table below:

| Reaction Type | Key Mechanistic Feature | Influence of 2-Methoxy Group |

| Nucleophilic Aromatic Substitution (SNAr) | Formation of a Meisenheimer complex. pressbooks.pub | Deactivates the C2 position towards nucleophilic attack. |

| Synthesis from 2-Chloroquinazoline | Nucleophilic displacement of chloride. du.edu.eg | The methoxide ion acts as the nucleophile. |

| Reactions involving the quinazoline nitrogen atoms | Potential for protonation or coordination to Lewis acids. | The electron-donating methoxy group can influence the basicity of the ring nitrogens. |

It is also worth noting that transition metal-catalyzed reactions have become increasingly important for the functionalization of quinazolines. frontiersin.org These reactions often proceed through mechanisms involving oxidative addition, reductive elimination, and other steps characteristic of organometallic chemistry. While specific mechanistic studies on transition metal-catalyzed reactions of this compound are not abundant, the electronic properties conferred by the methoxy group would undoubtedly play a role in the efficiency and selectivity of such transformations.

Conformational Analysis of Methoxy-Substituted Quinazoline Derivatives

The conformational preferences of methoxy-substituted quinazoline derivatives are dictated by a delicate balance of steric and electronic effects. The rotation of the methoxy group around the C2-O bond is a key conformational variable for this compound.

The most stable conformation of the methoxy group will be one that minimizes steric repulsion with adjacent parts of the molecule while maximizing stabilizing electronic interactions, such as resonance between the oxygen lone pairs and the quinazoline ring system. Computational studies are a powerful tool for investigating these conformational landscapes. For instance, density functional theory (DFT) calculations have been used to determine the stable conformations and rotational barriers of various substituted aromatic compounds. researchgate.netresearchgate.net

In the case of this compound, the methoxy group is positioned between two nitrogen atoms in the pyrimidine (B1678525) ring. This environment will influence the rotational barrier of the methyl group. The barrier to internal rotation can be experimentally determined using techniques like inelastic neutron scattering and computationally modeled. nih.gov For example, the rotational barrier for the methyl group in anisole (B1667542) (methoxybenzene) is relatively low, but this can be influenced by substitution patterns and interactions with the local environment.

Studies on other substituted quinazolines provide insights into the importance of conformational analysis. For example, the conformational analysis of 2-[((-1-benzyl-1H-1,2,3-triazol-4-yl)methyl)thio]-3-phenylquinazolin-4(-3H)-one using DFT has been performed to identify the most stable conformer. researchgate.net Similarly, the conformational flexibility of substituents has been linked to biological activity.

The table below presents hypothetical data on the rotational barrier of the methoxy group in this compound compared to related molecules, based on general chemical principles and data from similar systems. researchgate.netnist.gov

| Molecule | Bond of Rotation | Calculated Rotational Barrier (kJ/mol) (Hypothetical) | Key Influencing Factors |

| Anisole (Methoxybenzene) | C-O (methoxy) | ~12-15 | Resonance stabilization, minimal steric hindrance. |

| This compound | C2-O (methoxy) | ~15-20 | Resonance, potential steric interaction with ring nitrogens. |

| 2,4-Dimethoxyquinazoline | C2-O (methoxy) | ~16-22 | Additional steric and electronic effects from the second methoxy group. |

It is important to note that the actual rotational barriers would need to be determined through specific experimental or computational studies on this compound. The values presented are for illustrative purposes to highlight the expected trends. The conformation of the methoxy group can also be influenced by intermolecular interactions in the solid state or in solution.

Investigation of Tautomeric Equilibria in Quinazoline Systems

Tautomerism, the interconversion of constitutional isomers, is a significant phenomenon in many heterocyclic systems, including quinazolines. libretexts.org The most relevant form of tautomerism for quinazoline derivatives is lactam-lactim tautomerism, which is essentially a keto-enol tautomerism in a heterocyclic ring. nih.gov

For a 2-hydroxyquinazoline, there is an equilibrium between the lactam (quinazolin-2(1H)-one) and lactim (2-hydroxyquinazoline) forms. In the case of this compound, the presence of the methyl group on the oxygen atom "locks" the molecule in the "lactim-like" ether form, preventing the typical lactam-lactim tautomerization at this position.

However, the broader quinazoline system can still participate in other forms of tautomerism, particularly when other functional groups are present. For example, the azidoazomethine-tetrazole equilibrium is a well-documented tautomeric relationship in azido-substituted quinazolines. rsc.orgresearchgate.netresearcher.life In this equilibrium, a 4-azidoquinazoline can exist in equilibrium with its fused tetrazolo[1,5-c]quinazoline (B1654462) tautomer. rsc.org The position of this equilibrium can be influenced by the solvent and the nature of other substituents on the quinazoline ring.

While this compound itself does not exhibit this azido-tetrazole tautomerism, the electronic influence of the methoxy group could affect the position of such an equilibrium if an azido (B1232118) group were also present on the ring. The electron-donating nature of the methoxy group might favor one tautomer over the other by altering the electron density distribution within the heterocyclic system.

The study of tautomerism is crucial as different tautomers can exhibit distinct chemical reactivity and biological activity. For instance, quinazolinone derivatives are typically found in the more stable lactam form in polar solvents. nih.gov The investigation of tautomeric equilibria often involves spectroscopic techniques like NMR and UV-Vis, as well as computational methods. unifr.chnih.gov

The table below summarizes the potential for tautomerism in different quinazoline systems.

| Quinazoline Derivative | Type of Tautomerism | Predominant Form |

| 2-Hydroxyquinazoline | Lactam-lactim | Lactam (Quinazolin-2(1H)-one) in polar solvents. nih.gov |

| This compound | N/A (Locked as ether) | This compound |

| 4-Azido-2-substituted quinazoline | Azidoazomethine-tetrazole | Equilibrium between azide (B81097) and tetrazole forms, solvent-dependent. rsc.orgresearchgate.net |

| 7-Hydroxy-substituted quinazolines | Enol-keto | The enol tautomer is generally more stable in aprotic solvents. mdpi.com |

Advanced Characterization and Computational Chemistry Studies

Spectroscopic and Diffraction Methodologies in Structural Elucidation

The precise architecture of 2-Methoxyquinazoline is confirmed through a suite of sophisticated analytical methods. Each technique provides a unique piece of the structural puzzle, from the confirmation of the atomic framework and functional groups to the precise measurement of bond lengths and angles in the crystalline form.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of this compound in solution. carlroth.com By analyzing the chemical shifts, multiplicities, and coupling constants in both ¹H and ¹³C NMR spectra, a complete assignment of all protons and carbons in the molecule can be achieved. organicchemistrydata.org

While specific experimental spectra for this compound are not widely published, detailed data for its isomer, 4-Methoxyquinazoline, provides a strong basis for predicting its spectral characteristics. researchgate.net For this compound, the methoxy (B1213986) group protons (-OCH₃) would be expected to appear as a sharp singlet in the ¹H NMR spectrum, likely in the range of 3.9-4.2 ppm. carlroth.commdpi.com The protons on the quinazoline (B50416) ring system would exhibit complex splitting patterns in the aromatic region (typically 7.0-8.5 ppm), with their precise chemical shifts influenced by the electron-donating effect of the methoxy group at the C2-position. libretexts.org

In the ¹³C NMR spectrum, the methoxy carbon would be expected around 53-56 ppm. mdpi.com The carbons of the quinazoline core would appear in the range of approximately 115-165 ppm. The C2 carbon, being directly attached to both a nitrogen and the oxygen of the methoxy group, would likely be found at the downfield end of this range.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Predicted values based on known data for quinazoline derivatives and general chemical shift principles)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -OC H₃ | ~4.1 (s, 3H) | ~55 |

| C4-H | ~8.8-9.0 | ~155 |

| Aromatic-H | ~7.5-8.2 (m) | ~120-135 |

| C 2 | - | ~164 |

| C 4 | - | ~155 |

| C -H (Aromatic) | - | ~120-135 |

| Quaternary C (Aromatic) | - | ~120-152 |

| s = singlet, m = multiplet |

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. specac.com The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its key structural features. libretexts.org

The presence of the aromatic quinazoline ring would be indicated by C-H stretching vibrations typically appearing just above 3000 cm⁻¹ (e.g., 3050-3100 cm⁻¹) and C=C stretching vibrations within the ring appearing in the 1450-1600 cm⁻¹ region. researchgate.net The characteristic C=N stretching vibration of the pyrimidine (B1678525) part of the quinazoline ring is expected in the 1610-1650 cm⁻¹ range. The C-O stretching vibrations associated with the methoxy group (Ar-O-CH₃) are anticipated to produce a strong, characteristic band in the 1200-1275 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions. specac.com

Table 2: Predicted Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch | Aromatic | 3050 - 3100 | Medium-Weak |

| C-H Stretch | -OCH₃ | 2850 - 2960 | Medium |

| C=N Stretch | Heteroaromatic Ring | 1610 - 1650 | Medium-Strong |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium-Strong |

| C-O Stretch (asymmetric) | Aryl Ether | 1200 - 1275 | Strong |

| C-O Stretch (symmetric) | Aryl Ether | 1020 - 1075 | Strong |

| C-H Out-of-plane bend | Aromatic | 750 - 900 | Strong |

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information about a compound by analyzing the mass-to-charge ratio of its ions. msu.edu In electron ionization (EI) mass spectrometry, the spectrum of this compound would be expected to show a prominent molecular ion (M⁺) peak corresponding to its molecular weight (160.17 g/mol ).

The fragmentation pattern provides further structural confirmation. chemguide.co.uk For quinazoline derivatives, a common fragmentation pathway involves the loss of HCN. brunel.ac.uk For this compound, fragmentation is likely initiated by the loss of a methyl radical (•CH₃) from the methoxy group to form a stable [M-15]⁺ ion, or the loss of a formyl radical (•CHO) to give an [M-29]⁺ ion. Subsequent fragmentation of the quinazoline ring would likely proceed via the characteristic loss of HCN. raco.cat Analysis of the isomeric 4-Methoxyquinazoline shows a molecular ion at m/z 160 and major fragments at m/z 131 (loss of •CHO), 130, and 103 (loss of HCN from the m/z 130 fragment). researchgate.net

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Possible Neutral Loss |

| 160 | [C₉H₈N₂O]⁺ | Molecular Ion (M⁺) |

| 145 | [C₈H₅N₂O]⁺ | •CH₃ |

| 131 | [C₈H₇N₂]⁺ | •CHO |

| 130 | [C₉H₈N₂]⁺ | Not applicable (from M⁺-H-HCN) |

| 103 | [C₇H₅N]⁺ | HCN (from m/z 130) |

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state, yielding precise data on bond lengths, bond angles, and intermolecular interactions. researchgate.net While a crystal structure for this compound is not available in the surveyed literature, the structure of its isomer, 4-Methoxyquinazoline, has been determined. iucr.orgnih.gov

The 4-methoxy isomer crystallizes in the monoclinic space group P2₁ and its quinazoline ring system is nearly planar. iucr.orgnih.gov In the crystal, molecules of 4-Methoxyquinazoline form π–π stacks. researchgate.netiucr.orgnih.gov It can be anticipated that this compound would also feature a largely planar quinazoline core. The positioning of the methoxy group at C2 instead of C4 would influence the specific intermolecular interactions, potentially leading to a different crystal packing arrangement and unit cell parameters. A definitive crystal structure of this compound would be required to confirm these details.

Table 4: Crystal Data for the Isomeric 4-Methoxyquinazoline iucr.orgnih.gov

| Parameter | Value |

| Chemical Formula | C₉H₈N₂O |

| Formula Weight | 160.17 |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 6.9590 (6) |

| b (Å) | 4.0517 (3) |

| c (Å) | 13.5858 (12) |

| β (°) | 91.754 (8) |

| Volume (ų) | 382.88 (6) |

| Z | 2 |

Mass Spectrometry in Compound Identification

Computational Chemistry Approaches

Computational chemistry serves as a powerful complement to experimental studies, providing a theoretical framework to understand the electronic properties, stability, and reactivity of molecules.

Quantum mechanical methods, particularly Density Functional Theory (DFT), are widely used to investigate the electronic structure and conformational preferences of heterocyclic compounds like quinazolines. biolscigroup.usnih.gov These calculations can determine the optimized ground-state geometry, electrostatic potential surfaces, and the energies of frontier molecular orbitals (HOMO and LUMO). researchgate.net

For this compound, DFT calculations could be employed to:

Determine the most stable conformation: This would involve analyzing the rotational barrier of the methoxy group relative to the quinazoline plane.

Analyze the electronic distribution: By calculating molecular electrostatic potential (MEP) maps, regions of high and low electron density can be visualized, identifying potential sites for electrophilic and nucleophilic attack.

Calculate orbital energies: The HOMO-LUMO energy gap is a key parameter that relates to the molecule's electronic absorption properties and chemical reactivity.

Simulate spectroscopic data: Theoretical vibrational frequencies (IR) and NMR chemical shifts can be calculated and compared with experimental data to aid in spectral assignment and structural confirmation. rsc.org

Studies on related quinazoline systems have demonstrated that DFT methods, such as B3LYP, can accurately predict geometric parameters and electronic properties, providing valuable insights that guide experimental work. biolscigroup.us

Molecular Docking Simulations for Interaction Pattern Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. fip.org This method is instrumental in drug discovery and materials science for understanding and predicting the interaction between a ligand, such as this compound, and a target receptor, typically a protein. The process involves sampling possible conformations of the ligand within the active site of the receptor and scoring these conformations to identify the most stable binding mode. academie-sciences.fr

In the context of quinazoline derivatives, molecular docking studies have been pivotal in elucidating their potential as therapeutic agents. For instance, docking analyses of various quinazoline analogs against targets like Epidermal Growth Factor Receptor (EGFR) and other kinases have revealed key interaction patterns. nih.govnih.gov These studies often show that the quinazoline scaffold can form crucial hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of these enzymes. nih.gov The binding affinity, often expressed as a binding free energy (in kcal/mol), quantifies the strength of this interaction; a more negative value indicates a stronger and more stable bond. fip.org

For this compound, a hypothetical docking study against a protein target would involve preparing the 3D structures of both the ligand and the protein. The methoxy group at the 2-position would be of particular interest, as its oxygen atom can act as a hydrogen bond acceptor, potentially forming a key interaction with amino acid residues like threonine or lysine (B10760008) in a receptor's active site. nih.gov The simulation would generate a series of possible binding poses, which are then ranked based on a scoring function.

Table 1: Representative Docking Simulation Data for a Ligand-Protein Complex This table illustrates the type of data generated from a molecular docking simulation. The values are hypothetical and serve as an example.

| Target Protein (PDB ID) | Ligand | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| EGFR (e.g., 6S9B) | Compound A | -7.4 | T854, L718, F723 | Hydrogen Bond, Hydrophobic |

| VEGFR2 (e.g., 4ASD) | Compound A | -8.1 | C919, V848, L1035 | Hydrogen Bond, Hydrophobic |

| B-Raf (e.g., 3C4C) | Compound B | -11.1 | C532, T529, W531 | Hydrogen Bond, π-π Stacking |

Data based on findings for similar quinazoline derivatives. academie-sciences.frnih.gov

The results from such simulations provide a rational basis for designing new derivatives of this compound with improved affinity and selectivity for a specific biological target.

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Following molecular docking, molecular dynamics (MD) simulations are often employed to provide a more dynamic and realistic view of the ligand-receptor complex. nih.gov MD simulations model the movement of atoms and molecules over time, offering insights into the conformational stability of the complex and the dynamics of their interactions. mdpi.com This is achieved by solving Newton's equations of motion for a system of particles, where the forces between particles and their potential energies are described by molecular mechanics force fields. mdpi.com

For a complex involving this compound, an MD simulation would typically be run for a period of nanoseconds (ns) to microseconds (µs). nih.govmdpi.com The simulation would track the positions and velocities of all atoms in the system, including the ligand, the protein, and surrounding solvent molecules. Analysis of the simulation trajectory can reveal:

Conformational Stability : The root-mean-square deviation (RMSD) of the protein backbone and the ligand is calculated over the simulation time. A stable RMSD value suggests that the complex has reached equilibrium and the ligand maintains a consistent binding pose. mdpi.com

Interaction Dynamics : MD simulations can show how interactions, such as hydrogen bonds, change over time. The stability of key hydrogen bonds identified in docking can be confirmed if they persist throughout the simulation. nih.gov

Flexibility and Local Movements : The root-mean-square fluctuation (RMSF) can be analyzed to identify which parts of the protein and ligand are more flexible or rigid upon binding.

In studies of quinazoline derivatives, MD simulations have confirmed the stability of docked poses within the active sites of targets like EGFR and STAT3. nih.govnih.gov These simulations often show that the ligand-protein complex remains stable throughout the simulation, validating the binding mode predicted by docking. nih.gov The binding free energy can also be calculated using methods like MM-PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), which often correlates well with experimental activity. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov The fundamental principle is that the structural properties of a molecule, such as its size, shape, and electronic features, determine its activity.

A QSAR study involves several key steps:

Data Set Collection : A series of compounds with known biological activities (e.g., IC50 values) is gathered. For this compound, this would involve a set of related quinazoline derivatives. acs.orgjapsonline.com

Descriptor Calculation : A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include constitutional, topological, geometric, and electronic descriptors. acs.org

Model Development : Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical model that correlates the descriptors with the biological activity. nih.govdergipark.org.tr

Model Validation : The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability. acs.org

QSAR models have been successfully developed for various series of quinazoline derivatives to predict their anticancer, antimalarial, and other therapeutic activities. nih.govacs.orgtandfonline.com These models can identify which molecular properties are most important for activity. For example, a QSAR study on quinazoline derivatives as EGFR inhibitors found that descriptors related to electronegativity and hydrophobicity were crucial for inhibitory activity. acs.org Such a model could predict the activity of this compound and guide the synthesis of new, more potent analogs by modifying its structure to optimize these key descriptors. acs.orgjapsonline.com

Table 2: Example of a QSAR Model Equation This table presents a hypothetical QSAR equation, illustrating how molecular descriptors are correlated with biological activity.

| pIC50 = 2.515 + 0.000005 (AM1_Eele) + 0.004 (AM1_HF) + 1.170 (AM1_LUMO) − 0.117 (apol) + 0.003 (ASA_H) | |

|---|---|

| Descriptor | Description |

| AM1_Eele | AM1 electrostatic energy |

| AM1_HF | AM1 heat of formation |

| AM1_LUMO | AM1 lowest unoccupied molecular orbital energy |

| apol | Sum of atomic polarizabilities |

| ASA_H | Hydrophobic component of the solvent accessible surface area |

Equation based on a QSAR study of quinazoline derivatives as PI3K inhibitors. japsonline.com

Analysis of Frontier Molecular Orbitals (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical stability and reactivity of a molecule. scirp.org

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it takes more energy to excite an electron from the HOMO to the LUMO. researchgate.net

A small HOMO-LUMO gap suggests that the molecule is more reactive and can be easily polarized. physchemres.org

The energies of these orbitals for this compound can be calculated using quantum mechanical methods like Density Functional Theory (DFT). irjweb.comphyschemres.org The analysis of HOMO and LUMO can reveal the electron density distribution and identify the most likely sites for electrophilic and nucleophilic attack. For this compound, the HOMO is expected to be located primarily on the electron-rich quinazoline ring system, while the LUMO distribution would indicate the regions most susceptible to receiving electrons.

Table 3: Calculated Quantum Chemical Properties of a Heterocyclic Compound This table shows typical data obtained from a DFT calculation. The values are representative and based on calculations for similar heterocyclic systems like quinoline (B57606).

| Parameter | Calculated Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.646 | Energy of the highest occupied molecular orbital |

| ELUMO | -1.816 | Energy of the lowest unoccupied molecular orbital |

| Energy Gap (ΔE) | 4.83 | Indicates chemical reactivity and kinetic stability |

Values are based on a DFT study of the related compound quinoline. scirp.org

This analysis is fundamental for understanding the molecule's electronic properties and predicting its behavior in chemical reactions and charge-transfer processes.

Applications of 2 Methoxyquinazoline Derivatives in Diverse Chemical Fields

As Building Blocks in Complex Molecule Synthesis

The reactivity of the 2-methoxy group in 2-methoxyquinazoline renders it an excellent leaving group in nucleophilic substitution reactions. This property is extensively utilized in the synthesis of more complex and functionally diverse quinazoline (B50416) derivatives.

Preparation of Poly-substituted Quinazoline Derivatives

The this compound core serves as a versatile platform for the synthesis of poly-substituted quinazoline derivatives. The methoxy (B1213986) group at the C2 position can be readily displaced by various nucleophiles, allowing for the introduction of a wide range of substituents.

One common strategy involves the reaction of 2-methoxyquinazolines with amines to produce 2-aminoquinazoline (B112073) derivatives. For instance, 2-chloro-8-methoxy-quinazoline can be reacted with different amines in a suitable solvent like acetonitrile, with a base such as DBU, to prepare various 2-amino-fused heterocyclic compounds. google.com This approach is fundamental in creating libraries of compounds for biological screening.

Furthermore, the quinazoline ring itself can be further functionalized. Directed ortho-lithiation is a powerful technique for introducing substituents at specific positions on the quinazoline ring. cardiff.ac.uk For example, the presence of a directing group can guide the lithiation to a specific carbon atom, which can then react with various electrophiles to yield substituted derivatives. cardiff.ac.uk This method provides a high degree of regioselectivity, which is crucial for structure-activity relationship studies.

The synthesis of poly-substituted quinazolines is not limited to simple substitution reactions. More complex synthetic transformations, such as N-acylation, O-acylation, and O-alkylation of 2-methylquinazolinones, have been employed to generate a diverse range of derivatives. derpharmachemica.comderpharmachemica.com These reactions often rely on the lactam-lactim tautomerism of the quinazolinone ring, where the equilibrium can be shifted by the choice of solvent and reaction conditions. derpharmachemica.comderpharmachemica.com The resulting polysubstituted quinazolines can then be further modified by reacting them with various nucleophiles to introduce heterocyclic moieties at the 4-position of the quinazoline skeleton. derpharmachemica.comderpharmachemica.com

A variety of synthetic methods have been developed for the preparation of 2-substituted quinazolines, including metal-free oxidative condensation reactions. frontiersin.org For example, the reaction of o-aminobenzylamines with various partners can be catalyzed by organic molecules like 4,6-dihydroxysalicylic acid to yield 2-substituted quinazolines. frontiersin.org

Table 1: Examples of Poly-substituted Quinazoline Derivatives Synthesized from this compound Precursors

| Precursor | Reagent(s) | Product | Synthetic Strategy |

| 2-Chloro-8-methoxy-quinazoline | Various amines, DBU | 2-Amino-8-methoxy-quinazoline derivatives | Nucleophilic Aromatic Substitution |

| Substituted 3H-quinazolin-4-ones | LDA, Electrophiles | 2-Substituted 3H-quinazolin-4-ones | Directed ortho-lithiation |

| 2-Methylquinazolin-4(3H)-one | Acetyl chloride, Pyridine | 3-Acetyl-2-methyl-quinazolin-4-one | N-acylation |

| o-Aminobenzylamines | Aldehydes, 4,6-dihydroxysalicylic acid | 2-Aryl-quinazolines | Metal-free oxidative condensation |

This table provides a representative overview of synthetic strategies and is not exhaustive.

Synthesis of Fused Heterocyclic Systems

This compound derivatives are also valuable intermediates in the synthesis of fused heterocyclic systems, where the quinazoline ring is annulated with other heterocyclic rings. sioc-journal.cn These fused systems often exhibit unique biological activities and photophysical properties.

Transition metal-catalyzed cyclization reactions are a powerful tool for constructing fused heterocyclic compounds. sioc-journal.cnmdpi.com These reactions often involve the formation of new carbon-carbon or carbon-heteroatom bonds, leading to complex molecular architectures. For example, intramolecular cyclization of appropriately substituted quinazoline derivatives can lead to the formation of fused systems like indolo[2,1-b]quinazoline-6,12-diones. cardiff.ac.uk

The reactivity of the 2-methoxy group can be harnessed to build fused systems. For instance, the methoxy group can be replaced by a nucleophile that contains a second reactive site, which can then undergo a subsequent cyclization reaction to form a new ring. This strategy has been used to synthesize a variety of fused heterocyclic systems containing the quinazoline core.

Exploration in Materials Science

The unique electronic and photophysical properties of the quinazoline scaffold have led to its exploration in the field of materials science, particularly in the development of fluorescent materials.

Design and Synthesis of Quinazoline-Based Fluorescent Probes and Emitters

Quinazoline derivatives have been investigated as fluorescent probes for the detection of various analytes and as emitters in organic light-emitting diodes (OLEDs). researchgate.net The introduction of a 2-amino group, often derived from this compound, can create push-pull electronic systems that exhibit intramolecular charge transfer (ICT) and fluorescence. researchgate.net

The fluorescence properties of these quinazoline-based fluorophores can be tuned by modifying the substituents on the quinazoline ring and the amino group at the 2-position. researchgate.net Increasing the electron-donating strength of the 2-amino substituent can lead to a red-shift in the emission wavelength and an enhancement in the fluorescence quantum yield. researchgate.net Some 2-N-aminoquinazolines have shown fluorescence quantum yields as high as 0.73 in both solution and the solid state. researchgate.net

Quinazolinone-based fluorescent probes have been developed for the detection of biologically relevant species like carbon monoxide. mdpi.com These probes often operate on a "turn-on" fluorescence mechanism, where the probe is initially non-fluorescent but becomes highly fluorescent upon reaction with the target analyte. mdpi.com Another strategy involves the development of fluorescence on-off systems, such as those used for the detection of phosphates like ATP. rsc.org

Furthermore, quinazoline derivatives have been conjugated with known fluorophores like coumarin (B35378) and fluorescein (B123965) to create fluorescent probes for biological targets such as α1-adrenergic receptors. nih.gov These probes consist of a pharmacophore for target recognition and a fluorophore for visualization. nih.gov

Table 2: Photophysical Properties of Selected Quinazoline-Based Fluorescent Probes

| Compound | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Target Analyte/Application |

| 7-Amino-2-N-morpholino-4-methoxyquinazoline | ~350 | ~450 | - | pH probe |

| 2-(2'-aminophenyl)-4(3H)-quinazolinone (APQ) | 280 | 500 | - | Carbon Monoxide |

| (di-(2-picolyl)amino)quinazolines | - | - | - | Copper ions, Phosphates |

| Coumarin-quinazoline conjugates | - | - | - | α1-Adrenergic Receptors |

Data compiled from various sources. researchgate.netmdpi.comrsc.orgnih.gov The quantum yield and specific wavelengths can vary depending on the solvent and other experimental conditions.

Investigation of Thermally Activated Delayed Fluorescence (TADF) Properties

Thermally activated delayed fluorescence (TADF) is a mechanism that allows for the harvesting of both singlet and triplet excitons in OLEDs, leading to potentially 100% internal quantum efficiency. edinst.com The design of TADF emitters often involves creating molecules with a small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST). rsc.org

Quinazoline derivatives have been investigated as potential TADF emitters. researchgate.net The electron-withdrawing nature of the quinazoline ring makes it a suitable component in donor-acceptor type TADF molecules. researchgate.net By combining a quinazoline acceptor with a suitable electron donor, it is possible to achieve a small ΔEST and efficient reverse intersystem crossing (RISC) from the triplet state to the singlet state. researchgate.net

Recent research has focused on designing and synthesizing novel quinazoline-based dyes for TADF applications. researchgate.net For example, combining a phenyl- or methoxy-substituted quinazoline ring with electron-donating moieties like 9,9-dimethylacridan or phenoxazine (B87303) has shown promising results. researchgate.net Theoretical calculations suggest that for some of these derivatives, the reverse intersystem crossing may involve a higher-lying triplet state. researchgate.net Asymmetric TADF emitters with a D1-A-D2 architecture, where 'A' is a sulfonefluorene-modified ketone and 'D' are arylamine donors, have also been developed, exhibiting high photoluminescence quantum yields and good performance in OLEDs. frontiersin.org

Chemical Biology and Target Interaction Studies (Mechanistic Focus)

In the realm of chemical biology, the focus is on using small molecules to understand and manipulate biological processes. ccia.org.au Quinazoline derivatives, synthesized from precursors like this compound, serve as valuable tools for these studies. The development of targeted therapies often relies on understanding the interaction between a small molecule and its biological target at a molecular level. ccia.org.au

The quinazoline scaffold is a key component of many kinase inhibitors. researchgate.net For example, derivatives of 4-(2-fluorophenoxy)-7-methoxyquinazoline have been developed as dual inhibitors of the epidermal growth factor receptor (EGFR) and c-Met, which are important targets in cancer therapy. researchgate.net Understanding the structure-activity relationship (SAR) is crucial for optimizing the potency and selectivity of these inhibitors. researchgate.net

Chemical probes based on the quinazoline structure can be used to investigate the function of specific proteins. For instance, an autophagy inhibitor that targets the ATG14L-Beclin1 protein-protein interaction was developed, and subsequent SAR studies helped to improve its potency and solubility while maintaining selectivity. nih.gov These studies provide insights into the molecular interactions that govern the biological activity of the compound.

The development of chemotherapeutic agents that selectively target cellular processes in cancer cells is an active area of research. For example, the nucleoside analog 6-thio-2'-deoxyguanosine (B1664700) has been shown to selectively target and inhibit telomerase, an enzyme that is upregulated in most cancers. nih.gov Mechanistic studies revealed that this compound induces a non-productive telomere-bound telomerase complex. nih.gov While not a direct derivative of this compound, this example highlights the importance of mechanistic studies in understanding how small molecules interact with their biological targets.

Investigation of Quinazoline Scaffolds for Enzyme Inhibitor Design

The quinazoline core serves as a foundational scaffold in the design of various enzyme inhibitors due to its ability to form key interactions within the active sites of enzymes. dovepress.commdpi.com Computational methods, such as molecular docking and molecular dynamics simulations, are frequently employed to predict and analyze the binding of quinazoline derivatives to enzyme targets, guiding the design of more potent and selective inhibitors. nih.govfrontiersin.org

Researchers utilize the quinazoline structure as a hinge-binding moiety, a component that anchors the inhibitor to the "hinge region" of an enzyme's ATP-binding pocket. dovepress.com For instance, the 4(3H)-quinazolinone scaffold has been effectively used to design inhibitors for Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key enzyme in angiogenesis. dovepress.com Similarly, computational screening of a library of quinazoline derivatives identified several potential inhibitors of Poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. nih.gov These studies focus on the initial design and binding characteristics, independent of subsequent biological effects.

Docking studies provide valuable insights into the potential of these scaffolds. By calculating parameters like docking scores and binding free energies, chemists can rank candidate molecules. For example, in a study targeting PARP10, several quinazoline scaffolds demonstrated strong theoretical binding affinities. nih.gov

| Scaffold/Derivative | Enzyme Target | Docking Score (kcal/mol) | MM-GBSA Binding Free Energy (kcal/mol) | Key Interaction Feature |

|---|---|---|---|---|

| RFAP77 | PARP10 | -9.31 | -55.99 | Interaction with PARP10 active site nih.gov |

| RISA30 | PARP10 | -8.41 | -52.08 | Interaction with PARP10 active site nih.gov |

| RISAC | PARP10 | -9.01 | -54.71 | Interaction with PARP10 active site nih.gov |

| Quinazolinone-pyrimidine derivative (Compound 45) | DPP-4 | Not Reported | Not Reported | Competitive inhibitor targeting S1 pocket mdpi.com |

| Quinazoline analog (5c) | CYP1B1 | Not Reported | Not Reported | nM range IC50 value nih.gov |

| Quinazoline analog (5h) | CYP1B1 | Not Reported | Not Reported | nM range IC50 value nih.gov |

These computational findings highlight the potential of quinazoline scaffolds as promising candidates for further development as specific enzyme inhibitors. nih.gov The structural modifications, such as halogen substitutions or the addition of other functional groups, are explored to optimize these interactions. nih.govmdpi.com

Molecular Recognition Studies with Quinazoline-Based Ligands

Molecular recognition refers to the specific interaction between two or more molecules through noncovalent bonds. Understanding how quinazoline-based ligands recognize and bind to their biological targets is crucial for rational drug design. sdiarticle3.com Computational techniques like molecular docking and Quantitative Structure-Activity Relationship (QSAR) are pivotal in elucidating these interactions. frontiersin.orgsdiarticle3.comresearchgate.net

Docking studies simulate the binding of a ligand to a receptor, predicting the preferred orientation and binding affinity. sdiarticle3.comkemdikbud.go.id For example, the docking of twenty-one quinazoline derivatives into the active site of cyclooxygenase-2 (COX-2) was performed to identify ligands that bind similarly to known inhibitors. kemdikbud.go.id The results were evaluated based on a "re-ranked score," which estimates the binding affinity. kemdikbud.go.id Such studies reveal key interactions, like hydrogen bonds and hydrophobic contacts, between the quinazoline ligand and amino acid residues in the target's binding site. mdpi.comsdiarticle3.com

In a study of quinazoline derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR), 3D-QSAR models were developed to understand the structural requirements for binding. frontiersin.org These models, along with molecular dynamics simulations, demonstrated the stability of the ligand-receptor complexes and highlighted the essential features for EGFR inhibition. frontiersin.org Similarly, research on 4,7-disubstituted 8-methoxyquinazoline (B3282709) derivatives showed through docking studies that these compounds could fit into the active site of β-catenin, potentially hindering its interaction with TCF4. researchgate.net

| Derivative Class | Target Protein | Computational Method | Key Finding |

|---|---|---|---|

| Quinazoline Derivatives | COX-2 (PDB: 3LN1) | Molecular Docking (MVD) | Eight derivatives showed better re-ranked scores (-131.5 to -108.4 kcal/mol) than the reference ligand. kemdikbud.go.id |

| Quinazoline Analogues | Human Neuroepithelioma Target (PDB: 4bjx) | DFT & QSAR | QSAR model linked molecular descriptors (EHOMO, ELUMO, Log P) to activity. sdiarticle3.com |

| Quinazoline Analogues | EGFR1 | 3D-QSAR, Molecular Docking | CoMFA and CoMSIA models reliably predicted inhibitor efficacy based on structural features. frontiersin.org |

| 4,7-disubstituted 8-methoxyquinazolines | β-catenin | Molecular Docking | Derivatives showed interactions with active site residues, capable of hindering TCF4 binding. researchgate.net |

These molecular recognition studies provide a detailed map of the binding landscape, guiding chemists in modifying the quinazoline scaffold to achieve higher affinity and selectivity for a desired target.

Development of Chemical Tools for Biological Pathway Modulation

Beyond direct therapeutic applications, quinazoline derivatives are developed as "chemical tools" or "probes." nih.gov These are small molecules designed to modulate the activity of a specific protein within a biological pathway, allowing researchers to study the pathway's function and downstream effects. nih.gov The design of these tools requires high selectivity for the target protein to ensure that any observed biological effects can be confidently attributed to the modulation of that specific target. nih.gov

An example of this approach is the design and synthesis of 4,7-disubstituted 8-methoxyquinazoline derivatives to modulate the Wnt/β-catenin signaling pathway. nih.gov This pathway is complex, and its deregulation is implicated in various cellular processes. The quinazoline derivatives were specifically designed to disrupt the crucial protein-protein interaction between β-catenin and its transcription factor TCF4. researchgate.netnih.gov By creating a tool that can inhibit this specific step, researchers can investigate the consequences of blocking this interaction on the rest of the pathway.

The development process involves synthesizing a series of compounds and evaluating their potential to interact with the target. nih.gov In the case of the β-catenin/TCF4 modulators, fifteen different 8-methoxyquinazoline derivatives were created. nih.gov Computational docking suggested these molecules could bind to β-catenin and interfere with TCF4 binding. researchgate.net The most potent of these, compound (18B), was identified as a promising chemical tool for studying this signaling pathway. nih.gov The focus of such studies is on the creation and characterization of the tool itself—its synthesis, structure, and interaction with its intended molecular target—rather than the ultimate biological outcome of its application. researchgate.netnih.gov

Future Research Directions and Challenges in 2 Methoxyquinazoline Chemistry

Development of Novel and Sustainable Synthetic Methodologies

A primary challenge in quinazoline (B50416) chemistry is the development of synthetic methods that are not only efficient but also adhere to the principles of green chemistry. Traditional multi-step syntheses often involve harsh reaction conditions, hazardous reagents, and the generation of significant chemical waste. arkat-usa.org Future research is intensely focused on overcoming these limitations.

Key directions include:

One-Pot and Multicomponent Reactions: Designing single-step reactions where multiple starting materials are combined in one vessel to form the complex quinazoline structure. A metal-free, four-component procedure has been described for preparing substituted quinazolines from simple anilines, aromatic aldehydes, and ammonium (B1175870) iodide, showcasing a facile construction strategy. rsc.org

Green Catalysis: There is a growing emphasis on replacing stoichiometric reagents with catalytic ones. organic-chemistry.org This includes the use of transition-metal catalysts (e.g., copper, iron, cobalt, ruthenium) that can be used in small amounts and recycled. mdpi.comfrontiersin.org Novel approaches using inexpensive and environmentally benign catalysts, such as iron, for the synthesis of quinazoline derivatives are being explored. mdpi.com Furthermore, metal-free catalytic systems, for instance using salicylic (B10762653) acid with oxygen as the oxidant, present an even greener alternative.

Sustainable Conditions: The adoption of greener reaction media and energy sources is a major research thrust. Methodologies are being developed that utilize deep eutectic solvents (DES), microwave irradiation, and ultrasonication to reduce reaction times and avoid volatile organic solvents. tandfonline.comresearchgate.net Solvent-free synthesis, where reactants are ground together, represents an ideal green chemistry approach by eliminating solvent waste entirely. mdpi.comresearchgate.net

Table 1: Comparison of Traditional vs. Sustainable Synthetic Approaches for Quinazolines

| Feature | Traditional Synthesis | Novel & Sustainable Synthesis | Research Findings |

| Catalysts | Often stoichiometric, hazardous reagents | Recyclable metal-catalysts (Fe, Cu), organocatalysts, nano-catalysts. mdpi.com | Use of magnetic nano-catalysts allows for easy separation and reuse, improving cost-effectiveness and reducing waste. tandfonline.com |

| Solvents | Volatile Organic Compounds (VOCs) | Water, Deep Eutectic Solvents (DES), or solvent-free conditions. researchgate.netmdpi.com | DES, such as choline (B1196258) chloride:urea, have been successfully used as a green medium for quinazolinone synthesis. tandfonline.com |

| Energy | Conventional heating (reflux) | Microwave irradiation, ultrasonication. researchgate.netresearchgate.net | Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes. researchgate.net |

| Efficiency | Multi-step, purification after each step | One-pot, multicomponent reactions. rsc.org | Four-component reactions allow for direct C-H functionalization of anilines to build the quinazoline core in a single step. rsc.org |

Advanced Functionalization Techniques for Enhanced Chemical Diversity

To explore the full potential of the 2-methoxyquinazoline scaffold, chemists need efficient methods to modify its structure. Late-stage functionalization—the introduction of new chemical groups into a nearly finished molecule—is a powerful strategy for rapidly creating a library of diverse compounds from a common intermediate.

A significant area of future research is the direct C-H bond activation . This technique allows for the direct conversion of a carbon-hydrogen bond, which is typically unreactive, into a new bond (e.g., C-C, C-N, C-O) without requiring pre-functionalized starting materials. frontiersin.orgthieme-connect.com

Challenges and research directions in this area include:

Regioselectivity: Controlling which specific C-H bond in the molecule reacts is a major challenge. Research focuses on using directing groups within the molecule to guide a metal catalyst to a specific position. For 2-aryl-4(3H)-quinazolinones, the amide and imine groups can direct palladium catalysts to functionalize the ortho-position of the aryl ring with high selectivity. thieme-connect.com

Catalyst Development: Expanding the toolkit of catalysts is crucial. While palladium and rhodium are commonly used, there is a push to develop catalysts based on more abundant and less toxic metals like cobalt, nickel, and iron. mdpi.comfrontiersin.orgacs.org

Expanding Reaction Scope: Researchers are working to broaden the types of chemical groups that can be introduced via C-H activation, including alkyl, aryl, and amino groups, to maximize the chemical diversity of the resulting quinazoline derivatives. chim.it

Table 2: Advanced Functionalization Methods for the Quinazoline Scaffold

| Functionalization Method | Description | Key Advantage | Research Findings |

| C-H Activation/Amidation | Direct introduction of a nitrogen-containing group at a C-H position. | Atom economy; avoids pre-functionalization of the C-H bond. | 4-Anilinoquinazolines can be amidated at the C-H bond using PhI(OAc)2, facilitated by a highly polar solvent like HFIP. chim.it |

| C-H Activation/Alkylation | Direct introduction of an alkyl group at a C-H position. | Allows for the installation of diverse alkyl fragments. | Quinazoline-3-oxides can be alkylated at the C4 position using a copper catalyst and an oxygen oxidant. chim.it |

| Metal-Catalyzed Cross-Coupling | Formation of C-C, C-N, or C-O bonds from a pre-functionalized site (e.g., a halogen). | Highly reliable and versatile for building complex molecules. | Palladium-catalyzed coupling is a widely used and effective method for creating C-C and C-heteroatom bonds in quinazoline synthesis. chim.it |